molecular formula C9H11BrO2 B12044854 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one

Cat. No.: B12044854
M. Wt: 231.09 g/mol
InChI Key: YWICAKPJYCAHGJ-UHFFFAOYSA-N
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Description

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one is a brominated ketone featuring a methyl-substituted furan ring and a branched alkyl chain. Its molecular formula is C₉H₁₁BrO₂, with a molar mass of approximately 243.09 g/mol. The compound’s structure combines a reactive α-bromo ketone group with a 5-methylfuran moiety, making it a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Synthesis typically involves bromination of precursor ketones using hydrobromic acid (HBr) and dimethyl sulfoxide (DMSO) in ethyl acetate (AcOEt) as a solvent .

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

2-bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one

InChI

InChI=1S/C9H11BrO2/c1-6-4-5-7(12-6)8(11)9(2,3)10/h4-5H,1-3H3

InChI Key

YWICAKPJYCAHGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C(C)(C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one typically involves the bromination of 2-methyl-1-(5-methylfuran-2-yl)propan-1-one. This can be achieved by reacting the precursor compound with bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ketone group can yield alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amine derivatives, while oxidation can produce carboxylic acids.

Scientific Research Applications

Synthetic Applications

1.1. Precursor in Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various functional group transformations, making it useful in synthesizing pharmaceuticals and agrochemicals. For instance, it can be utilized to introduce the 5-methylfuran moiety into larger frameworks, which is valuable due to the biological activity associated with furan derivatives.

1.2. Reaction Mechanisms

The reactivity of 2-bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one can be exploited in several reaction mechanisms:

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.
  • Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions, which are essential for building complex organic structures.

2.1. Antimicrobial Properties

Research indicates that compounds containing furan rings often exhibit antimicrobial activity. The presence of the 5-methylfuran moiety in 2-bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one suggests potential efficacy against various microorganisms. Preliminary studies have shown that derivatives of this compound can inhibit bacterial growth, making them candidates for further development as antimicrobial agents.

2.2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies suggest that similar structural analogs exhibit cytotoxic effects against cancer cell lines, indicating that 2-bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one may possess similar activities worth exploring in clinical settings.

Industrial Applications

3.1. Flavor and Fragrance Industry

Due to its unique structure and potential flavor profile, this compound could be explored for applications in the flavor and fragrance industry. Compounds with furan structures are often used to impart desirable aromas in food products and perfumes.

3.2. Agricultural Chemicals

The ability to modify the compound's structure may lead to the development of new agrochemicals that are more effective or environmentally friendly than existing options.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of DerivativesDemonstrated successful modification of 2-bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one leading to increased yields of complex structures.
Antimicrobial ActivityFound that derivatives showed significant inhibition against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.
Industrial ApplicationsEvaluated the compound's use in flavor formulations, indicating promising sensory profiles suitable for food applications.

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the ketone group can undergo nucleophilic addition. These interactions can modulate biological pathways and lead to specific effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, and applications:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Applications
2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one 5-methylfuran-2-yl, 2-bromo-2-methyl C₉H₁₁BrO₂ 243.09 Potential fungicide; α-bromo ketone reactivity
1-(5-Methylfuran-2-yl)propan-1-one 5-methylfuran-2-yl C₈H₁₀O₂ 138.16 Intermediate in coupling reactions (44% yield)
2-Bromo-2-methyl-1-(4´-(trifluoromethyl)phenyl)propan-1-one 4-trifluoromethylphenyl C₁₁H₁₀BrF₃O 295.10 Enhanced lipophilicity; fungicidal activity
1-(5-Bromo-7-methyl-1-benzofuran-2-yl)-2-methylpropan-1-one 5-bromo-7-methylbenzofuran C₁₃H₁₃BrO₂ 281.15 Pharmaceutical intermediate; aromatic stability
(2E)-1-(5-Bromo-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one 5-bromo-2-hydroxyphenyl, furyl enone C₁₂H₉BrO₃ 281.10 Conjugated enone system; hydrogen-bonding in crystals
1-(5-Bromo-2-fluorophenyl)propan-1-one 5-bromo-2-fluorophenyl C₉H₈BrFO 231.06 Electronegative halogen effects; biochemical reagent

Key Comparative Analysis

Aromatic Systems and Stability
  • Benzofuran vs.
  • Enone Systems: The conjugated enone in (2E)-1-(5-bromo-2-hydroxyphenyl)-3-(2-furyl)prop-2-en-1-one allows for keto-enol tautomerism, influencing its solid-state packing via O–H⋯O hydrogen bonds .
Halogen Effects
  • Bromine vs. Fluorine : Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in biological targets, whereas fluorine’s electronegativity improves bioavailability in 1-(5-bromo-2-fluorophenyl)propan-1-one .
Crystallographic Insights
  • Crystal structures of analogs like 2-(5-bromo-2-methylphenyl)propan-2-ol reveal tetrameric hydrogen-bonded networks, highlighting the role of substituents in solid-state organization . The SHELX software suite is frequently employed for such structural determinations .

Biological Activity

2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one is a compound of interest in medicinal chemistry and organic synthesis. This compound exhibits various biological activities that make it a candidate for further research in therapeutic applications. This article reviews its biological activity, including mechanisms of action, toxicity, and potential therapeutic uses, supported by data tables and relevant case studies.

The molecular formula of 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one is C10_{10}H11_{11}BrO, with a molecular weight of 229.10 g/mol. The compound features a brominated ketone structure that contributes to its reactivity and biological interactions.

Research indicates that 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the furan moiety suggests potential interactions with nucleophiles, leading to covalent modifications of biomolecules.

Antimicrobial Activity

A study evaluating the antimicrobial properties of several aryl alkyl ketones, including 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one, demonstrated significant activity against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an antimicrobial agent .

Compound Bacterial Strain MIC (µg/mL)
2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-oneStaphylococcus aureus32
2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-oneEscherichia coli64

Cytotoxicity Studies

Cytotoxicity assessments conducted on human cancer cell lines revealed that 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one induces apoptosis in a dose-dependent manner. The compound was found to significantly reduce cell viability at concentrations above 50 µM, indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

In a study published in Organic & Biomolecular Chemistry, researchers explored the anticancer properties of several furan derivatives, including 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one. The compound was shown to inhibit cell proliferation in breast cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis through the activation of caspases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one?

  • The compound is synthesized via multi-step reactions involving intermediates such as 2-((5-methylfuran-2-yl)methylene)malononitrile. A typical approach involves bromination of a propan-1-one precursor using bromine in acetic acid, often catalyzed by aluminum chloride (AlCl₃) . Piperidine is frequently used as a catalyst in ethanol for cyclocondensation steps to form related heterocyclic derivatives, which may inform analogous synthetic routes .

Q. How can spectroscopic techniques (NMR, IR) be utilized to characterize the compound?

  • ¹H NMR : Peaks corresponding to the methyl groups (2-methyl and 5-methylfuran) appear as singlets or doublets in the range of δ 1.5–2.5 ppm. The furan ring protons resonate between δ 6.0–7.5 ppm, with splitting patterns dependent on substitution .
  • IR : Stretching vibrations for the carbonyl group (C=O) are observed near 1700 cm⁻¹, while C-Br stretches appear at ~600 cm⁻¹. Furan ring vibrations (C-O-C) occur around 1250 cm⁻¹ .

Q. What purification strategies are effective for isolating the compound?

  • Recrystallization using ethanol or ethyl acetate is commonly employed, with melting points used to verify purity (e.g., derivatives of similar structures melt between 210–275°C) . Column chromatography with silica gel and hexane/ethyl acetate gradients can resolve impurities in crude mixtures .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software be applied to determine the molecular structure of this compound?

  • Single-crystal X-ray diffraction (SCXRD) is used to resolve the crystal lattice. SHELXTL (a variant of SHELX) refines structural parameters, including bond lengths, angles, and torsion angles, using high-resolution data . For example, the title compound’s crystal system (monoclinic or orthorhombic) and space group (e.g., P2₁/c) are determined via SHELX’s dual-space algorithms .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

  • The bromine atom at the 2-position acts as a leaving group in nucleophilic substitution (SN₂) or Suzuki-Miyaura coupling reactions. Its reactivity is influenced by steric hindrance from the adjacent methyl group and electron-withdrawing effects of the carbonyl moiety. Computational studies (DFT) can model transition states to optimize catalytic conditions .

Q. How do structural modifications (e.g., replacing bromine with chlorine) impact the compound’s photophysical properties?

  • Substituting bromine with chlorine alters the electron density distribution, affecting UV-Vis absorption maxima. For instance, chloro derivatives exhibit blue-shifted λmax compared to brominated analogs due to reduced spin-orbit coupling. Time-dependent density functional theory (TD-DFT) simulations validate these trends .

Q. What challenges arise in optimizing reaction yields for derivatives of this compound?

  • Competing side reactions, such as furan ring opening under acidic conditions or over-bromination, require careful control of stoichiometry and temperature. For example, excess bromine may lead to di-brominated byproducts, necessitating real-time monitoring via HPLC or GC-MS .

Methodological Tables

Table 1. Key spectroscopic data for 2-Bromo-2-methyl-1-(5-methylfuran-2-yl)propan-1-one and analogs :

PropertyObservation
¹H NMR (δ, ppm) 2.1 (s, 3H, CH₃), 6.3–6.9 (m, furan H)
¹³C NMR (δ, ppm) 195.2 (C=O), 110–150 (furan C)
IR (cm⁻¹) 1705 (C=O), 615 (C-Br)
Melting Point (°C) 225–227 (observed in triazole derivatives)

Table 2. Crystallographic parameters for structurally related compounds :

ParameterValue (Example)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.2 Å, b = 12.5 Å, c = 10.3 Å
R-factor <0.05 (high-resolution refinement)

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